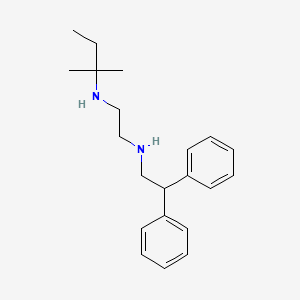
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,2-diphenylethylamine with 2-methylbutan-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include ethanol, methanol, or other polar solvents.
Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions may lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a ligand in biochemical assays.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylpropyl)ethane-1,2-diamine
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-ethylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both 2,2-diphenylethyl and 2-methylbutan-2-yl groups. These structural elements may confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
627520-23-4 |
|---|---|
Molekularformel |
C21H30N2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
N-(2,2-diphenylethyl)-N'-(2-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-4-21(2,3)23-16-15-22-17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,22-23H,4,15-17H2,1-3H3 |
InChI-Schlüssel |
HXAYSZFCAQPYLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
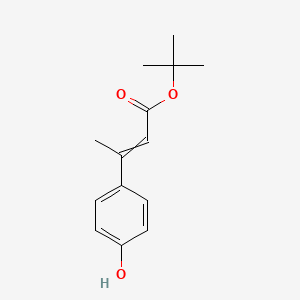
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)
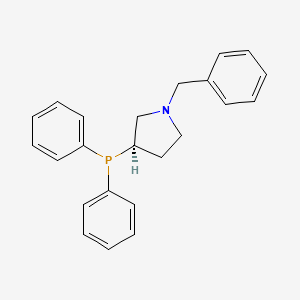


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
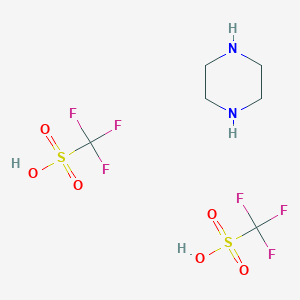
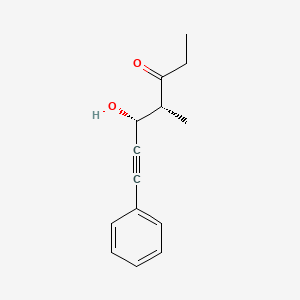
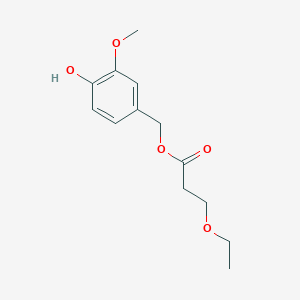
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
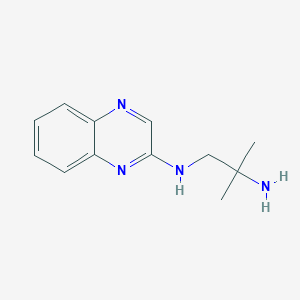
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
